molecular formula C15H21NO3 B2422279 (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate CAS No. 1799439-16-9

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate

Cat. No.: B2422279
CAS No.: 1799439-16-9
M. Wt: 263.337
InChI Key: CVSNILZTWDJCKF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a chiral compound with a molecular formula of C15H21NO3 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of “(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate” would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate” would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on “(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate” would depend on its potential applications in fields like pharmaceuticals, agrochemicals, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in research and industrial applications where specific stereochemistry is crucial .

Properties

IUPAC Name

ethyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(17)10-14-12-18-9-8-16(14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSNILZTWDJCKF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.